Cas no 2275-07-2 (2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-)

2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)- structure
2275-07-2 structure
Product Name:2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-
Numero CAS:2275-07-2
MF:C8H6ClNO3
MW:199.591141223907
CID:270945
PubChem ID:16772
Update Time:2025-04-19

2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(3H)-Benzoxazolone,6-chloro-3-(hydroxymethyl)-
    • 3-Hydroxymethyl-6-chlor-2-benzoxazolinon; 6-chloro-3-hydroxymethyl-3H-benzooxazol-2-one; 2-Benzoxazolinone, 6-chloro-3-(hydroxymethyl)-; 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one; AC1L28NI; 6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one; 2(3H)-BENZOXAZOLONE, 6-CHLORO-3-(HYDROXYMETHYL)-; Hydroxymethyl-6-chlorobenzoxazolone; BRN 1111149; 6-Chloro-3-(hydroxymethyl)-2-benzoxazolinone; 6-chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one
    • 2-Benzoxazolinone, 6-chloro-3-(hydroxymethyl)-
    • CHEBI:38811
    • DTXSID20177288
    • 2(3H)-BENZOXAZOLONE, 6-CHLORO-3-(HYDROXYMETHYL)-
    • NS00049136
    • Q27117983
    • BRN 1111149
    • 2275-07-2
    • EINECS 218-891-1
    • SCHEMBL10987080
    • 6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one
    • 6-chloro-3-(hydroxymethyl)benzoxazolin-2-one
    • AKOS005460408
    • 6-Chloro-3-(hydroxymethyl)-2-benzoxazolinone
    • 6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one
    • 6-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one
    • Hydroxymethyl-6-chlorobenzoxazolone
    • Inchi: 1S/C8H6ClNO3/c9-5-1-2-6-7(3-5)13-8(12)10(6)4-11/h1-3,11H,4H2
    • Chiave InChI: PYDBIEBVVJRJRV-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC2=C(C=1)OC(N2CO)=O

Proprietà calcolate

  • Massa esatta: 199.00368
  • Massa monoisotopica: 199.0036207g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 223
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 49.8Ų

Proprietà sperimentali

  • PSA: 49.77
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm